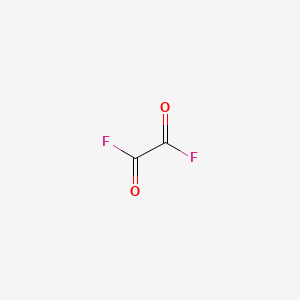
2-(3-Trifluorobenzylidene)-malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Trifluorobenzylidene)-malononitrile, is an organic compound with the molecular formula C10H5F6N. It is characterized by its insolubility in water but solubility in organic solvents such as ethanol, acetone, and chloroform. The compound has a melting point of 155-157°C and a boiling point of 275°C. This compound is used in various fields, including pharmaceuticals, specialty chemicals, and fluorescence-based assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-(3-Trifluorobenzylidene)-malononitrile, is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate, with a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction conditions include a temperature of 60°C and a reaction time of 4 hours, achieving a conversion rate of 67.1% and a selectivity of 97.6% .
Industrial Production Methods
Industrial production of this compound, often involves the use of solid base catalysts such as Ti-Al-Mg hydrotalcite. These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The process is considered green and eco-friendly, with the catalysts being reusable and highly selective .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Trifluorobenzylidene)-malononitrile, undergoes various chemical reactions, including:
Condensation Reactions: The compound is commonly involved in Knoevenagel condensation reactions with aldehydes.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano groups.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydride and triethylamine.
Solvents: Organic solvents such as ethanol, acetone, and chloroform are typically used.
Catalysts: Solid base catalysts like Ti-Al-Mg hydrotalcite are often employed.
Major Products
The major products formed from reactions involving this compound, include various benzylidene derivatives and heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-Trifluorobenzylidene)-malononitrile, has a wide range of scientific research applications:
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Specialty Chemicals: The compound is utilized in the production of specialty chemicals and dyes.
Fluorescence-Based Assays: It is employed in fluorescence-based assays for detecting methane and other gases.
Biological Research: The compound is used in studies related to enzyme inhibition and other biological processes.
Wirkmechanismus
The mechanism of action of 2-(3-Trifluorobenzylidene)-malononitrile, involves its interaction with various molecular targets. The compound’s cyano groups act as electron acceptors, making it highly reactive in nucleophilic addition and substitution reactions. The compound can activate aldehydes via Knoevenagel condensation, facilitating the formation of various products .
Vergleich Mit ähnlichen Verbindungen
2-(3-Trifluorobenzylidene)-malononitrile, can be compared with other similar compounds such as:
Benzylidenemalononitrile: Similar in structure but lacks the trifluoromethyl group, making it less reactive.
Malononitrile Dimer:
5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione: This compound is used in mass spectrometry and has different applications compared to this compound.
The uniqueness of this compound, lies in its high reactivity due to the presence of the trifluoromethyl group, making it suitable for a wide range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-8(5-10)4-9(6-15)7-16/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGXCFRBKLIQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190425 |
Source


|
| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36937-90-3 |
Source


|
| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














